molecular formula C14H14N2O2 B1338127 (3-Amino-phenyl)-carbamic acid benzyl ester CAS No. 113261-00-0

(3-Amino-phenyl)-carbamic acid benzyl ester

Cat. No.: B1338127
CAS No.: 113261-00-0
M. Wt: 242.27 g/mol
InChI Key: LVKFFMWGFFEDEE-UHFFFAOYSA-N
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Description

(3-Amino-phenyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester typically involves the reaction of 3-aminophenol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-Aminophenol+Benzyl chloroformate(3-Amino-phenyl)-carbamic acid benzyl ester+HCl\text{3-Aminophenol} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-Aminophenol+Benzyl chloroformate→(3-Amino-phenyl)-carbamic acid benzyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-phenyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-phenyl)-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating biochemical pathways.

Medicine

Industry

In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of (3-Amino-phenyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino compound that exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-phenyl)-carbamic acid benzyl ester
  • (2-Amino-phenyl)-carbamic acid benzyl ester
  • (3-Amino-phenyl)-carbamic acid methyl ester

Uniqueness

(3-Amino-phenyl)-carbamic acid benzyl ester is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and stability profiles.

Properties

IUPAC Name

benzyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKFFMWGFFEDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of m-phenylenediamine (5.0 g, 0.046 mol) and N,N-diisopropylethylamine (8.0 mL, 0.046 mol) in CH2Cl2 (150 mL) at 0° C. was added slowly benzyl chloroformate (6.6 mL, 0.046 mol). The mixture was stirred at 0° C. for 2 h and then warmed to rt for 2 h. Aq. NaHCO3 solution was added and the organic phase was separated, washed with brine, dried (Na2SO4) and concentrated. The residue was purified by column chromatography on silica gel to give the desired product (8.0 g, 71%) as a syrup. LC-MS: 2.11 min, 243.0 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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